Home > Products > Screening Compounds P14323 > Amiselimod hydrochloride
Amiselimod hydrochloride - 942398-84-7

Amiselimod hydrochloride

Catalog Number: EVT-259600
CAS Number: 942398-84-7
Molecular Formula: C19H31ClF3NO3
Molecular Weight: 413.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amiselimod hydrochloride (MT-1303) is a novel, orally active, and selective modulator of the sphingosine 1-phosphate receptor 1 (S1P1). [ [] ] It is classified as a second-generation S1P receptor modulator and is currently being investigated for its potential in treating various autoimmune diseases. [ [, ] ] Amiselimod hydrochloride's significance in scientific research stems from its unique pharmacological profile, particularly its ability to modulate lymphocyte trafficking without inducing significant bradycardia. [ [, ] ]

Fingolimod

Relevance: Amiselimod hydrochloride is designed as a second-generation S1P receptor modulator with a potentially improved safety profile compared to fingolimod. Both compounds share a similar mechanism of action by modulating S1P1 receptors but exhibit different pharmacological properties [, ]. Preclinical and clinical studies have highlighted amiselimod hydrochloride's ability to suppress disease activity in autoimmune disorders with a lower risk of bradycardia compared to fingolimod [, ].

MT-1303-P (Amiselimod Phosphate)

Compound Description: MT-1303-P is the active metabolite of amiselimod. It acts as a functional antagonist of the S1P1 receptor, exhibiting its action at a lower EC50 value than other S1P1 receptor modulators []. This characteristic contributes to its efficacy in regulating lymphocyte trafficking and mitigating inflammatory responses.

Relevance: MT-1303-P is the active form of amiselimod hydrochloride. After administration, amiselimod is metabolized to MT-1303-P, which exerts the pharmacological effects by interacting with the S1P1 receptor [].

Source and Classification

Amiselimod hydrochloride is derived from the class of sphingosine 1-phosphate receptor modulators, specifically targeting the Sphingosine 1-phosphate receptor-1. This receptor is involved in various physiological processes, including immune cell trafficking and vascular integrity. The compound is notable for its more favorable safety profile compared to other sphingosine 1-phosphate receptor modulators like fingolimod .

Synthesis Analysis

The synthesis of Amiselimod hydrochloride involves several chemical reactions that lead to the formation of its active pharmaceutical ingredient. While specific proprietary methods may not be disclosed in public literature, the general approach includes the following steps:

  1. Formation of the Core Structure: The synthesis begins with the creation of the core structure containing a heptyloxy group and a trifluoromethylphenyl moiety.
  2. Introduction of Functional Groups: Subsequent reactions introduce amino and hydroxyl groups, which are critical for receptor binding.
  3. Hydrochloride Salt Formation: The final step typically involves converting the free base into its hydrochloride salt form to enhance solubility and stability.

Technical details regarding specific reagents, solvents, and conditions (temperature, pressure) are often proprietary but can be inferred from related chemical literature on similar compounds .

Molecular Structure Analysis

The molecular structure of Amiselimod hydrochloride can be represented as follows:

  • Molecular Formula: C19H31ClF3NO3C_{19}H_{31}ClF_{3}NO_{3}
  • InChIKey: GEDVJGOVRLHFQG-UHFFFAOYSA-N

The structure features a heptyloxy chain attached to a phenyl ring with trifluoromethyl substitution, which contributes to its lipophilicity and receptor affinity. The presence of a hydroxyl group is essential for its interaction with the sphingosine 1-phosphate receptor .

Chemical Reactions Analysis

Amiselimod hydrochloride undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Receptor Binding: Upon administration, Amiselimod binds selectively to the sphingosine 1-phosphate receptor-1, leading to internalization of the receptor on lymphocytes.
  2. Signal Modulation: This binding modulates downstream signaling pathways that affect lymphocyte migration and cytokine production, crucial in autoimmune responses.
  3. Metabolic Stability: The compound exhibits metabolic stability in biological systems, which is essential for sustained therapeutic effects without rapid degradation .
Mechanism of Action

The mechanism of action for Amiselimod hydrochloride primarily involves its role as a selective agonist for the sphingosine 1-phosphate receptor-1. When Amiselimod binds to this receptor:

  • It induces internalization and degradation of the receptor on lymphocytes.
  • This action leads to reduced egress of T cells from lymphoid tissues into circulation.
  • Consequently, there is a decrease in pro-inflammatory T cell populations in peripheral blood, which may alleviate symptoms in autoimmune diseases like lupus nephritis and multiple sclerosis .

Quantitative data suggest that Amiselimod has an effective dose (ED50) value as low as 0.04 mg/kg body weight in preclinical models .

Physical and Chemical Properties Analysis

Amiselimod hydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water, enhancing its bioavailability.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are crucial for formulation development and ensuring effective delivery in clinical settings .

Applications

Amiselimod hydrochloride has shown promise in various scientific applications:

  • Autoimmune Diseases: It is being investigated for treatment in conditions such as multiple sclerosis, lupus nephritis, ulcerative colitis, and Crohn's disease due to its immunomodulatory effects.
  • Inflammatory Conditions: Research indicates potential benefits in treating inflammatory bowel diseases and psoriasis through modulation of immune responses .
  • Research Tool: Beyond therapeutic applications, it serves as a valuable research tool for studying sphingosine 1-phosphate signaling pathways in immunology.
Introduction to Amiselimod Hydrochloride

Chemical Identity and Structural Characterization of Amiselimod Hydrochloride

Amiselimod hydrochloride has the molecular formula C₁₉H₃₁ClF₃NO₃ (CAS Registry Number: 942398-84-7) and a systematic IUPAC name of 2-amino-2-{2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl}propane-1,3-diol hydrochloride [1] [6] [9]. Structurally, it features:

  • A phenyl core substituted with a trifluoromethyl (–CF₃) group at the 3-position and a heptyloxy chain (–O-C₇H₁₅) at the 4-position.
  • A propane-1,3-diol backbone linked to the phenyl ring via an ethyl spacer, with an amino group (–NH₂) at the C2 position [1] [6].

As a prodrug, amiselimod undergoes phosphorylation in vivo by sphingosine kinases (SPHK1/2) to form its active metabolite, (S)-amiselimod phosphate (amiselimod-P) [1] [4] [6]. This conversion is slower than fingolimod phosphorylation, contributing to a gradual accumulation of the active compound and reduced acute cardiac effects [4]. The hydrochloride salt form enhances solubility and bioavailability, critical for oral administration.

Table 1: Key Chemical Properties of Amiselimod Hydrochloride

PropertyValue/Description
Molecular Weight414.90 g/mol
Active Metabolite(S)-Amiselimod phosphate
Prodrug ActivationPhosphorylation by SPHK1/2
InChIKeyGEDVJGOVRLHFQG-UHFFFAOYSA-N
StabilityHydrochloride salt enhances hygroscopic stability

Historical Development and Rationale for S1P Receptor Modulation

The development of amiselimod emerged from efforts to mitigate the bradycardia risk associated with first-generation S1P modulators like fingolimod. Early research identified that fingolimod-P activates G-protein-coupled inwardly rectifying potassium (GIRK) channels in human atrial myocytes via S1P₁ and S1P₃ receptors, leading to heart rate reduction [2] [4] [10]. Amiselimod was engineered to exhibit:

  • Receptor Selectivity: Potent agonism for S1P₁ (EC₅₀ = 75 pM) and S1P₅, minimal activity at S1P₄, and no distinct agonist effects on S1P₂/S1P₃ receptors [1] [4].
  • Reduced Cardiac Effects: Amiselimod-P shows ~5-fold weaker GIRK channel activation (EC₅₀ = 41.6 nM) than fingolimod-P [1] [4]. Preclinical studies in rats confirmed lower heart tissue concentrations of amiselimod-P versus fingolimod-P after oral dosing (1 mg/kg) [4] [6].
  • Lymphocyte Trafficking Inhibition: Like other S1P₁ modulators, amiselimod-P internalizes S1P₁ receptors on lymphocytes, blocking egress from lymph nodes and reducing autoreactive T-cell infiltration into target organs [3] [4] [5].

Phase I clinical trials demonstrated a gradual reduction in peripheral blood lymphocyte counts over 21 days without clinically significant bradycardia, supporting its potential as a titration-free therapy [2] [4].

Comparative Overview of S1P Receptor Modulators in Autoimmune Therapeutics

S1P modulators are classified by receptor selectivity, phosphorylation requirements, and half-lives. Amiselimod distinguishes itself through its unique pharmacological and clinical attributes.

Table 2: Comparison of S1P Receptor Modulators in Autoimmune Therapeutics

ModulatorReceptor SelectivityProdrug Requiring Phosphorylation?Half-Life (Hours)Key Therapeutic Indications
AmiselimodS1P₁ > S1P₅Yes380–420UC, Crohn’s, lupus nephritis (Phase 2)
FingolimodS1P₁,3,4,5Yes~200RRMS (Approved)
SiponimodS1P₁,5No~30SPMS (Approved)
OzanimodS1P₁,5No~19UC, RRMS (Approved)
PonesimodS1P₁No~32RRMS (Approved)

Key Differentiators:

  • Selectivity Profile: Amiselimod’s S1P₁/S1P₅ selectivity avoids S1P₃-mediated bradycardia and S1P₂-mediated vascular effects [4] [10]. This contrasts with fingolimod’s broad activity and siponimod/ozanimod’s S1P₁/S1P₅ focus without phosphorylation.
  • Therapeutic Applications: Preclinical studies support efficacy in:
  • Ulcerative Colitis & Crohn’s Disease: Reduces colitogenic Th1/Th17 cell infiltration in murine models [3] [7].
  • Lupus Nephritis: Inhibits autoreactive T-cell migration to kidneys in MRL/lpr and NZBWF1 mice [4] [6] [7].
  • Multiple Sclerosis: Phase II trials demonstrated reduced gadolinium-enhancing lesions in RRMS [3].
  • Pharmacokinetics: With a half-life of 380–420 hours, amiselimod permits once-daily dosing and sustained lymphocyte count suppression without rebound after discontinuation [4] [6].

Table 3: Preclinical Efficacy of Amiselimod in Autoimmune Models

Disease ModelDose & DurationKey Outcomes
Chronic Colitis (SCID mice)0.3 mg/kg/day, 28 days↓ Clinical scores, ↓ Th1/Th17 cells in colon
Lupus Nephritis (MRL/lpr)0.1–1 mg/kg/day, 18 weeks↓ Proteinuria, ↓ renal T-cell infiltration
MS (RRMS patients)Phase II trial↓ Gadolinium-enhancing MRI lesions

Amiselimod represents a strategic evolution in S1P therapeutics, leveraging receptor selectivity and metabolic properties to optimize immunomodulation with minimized off-target effects. Its ongoing development underscores the importance of tissue-specific distribution and lymphocyte-trafficking inhibition in autoimmune disease management [1] [3] [4].

Properties

CAS Number

942398-84-7

Product Name

Amiselimod hydrochloride

IUPAC Name

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride

Molecular Formula

C19H31ClF3NO3

Molecular Weight

413.9 g/mol

InChI

InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H

InChI Key

GEDVJGOVRLHFQG-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

MT-1303; MT1303; MT 1303; Amiselimod HCl; Amiselimod Hydrochloride

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.